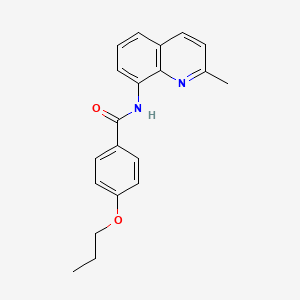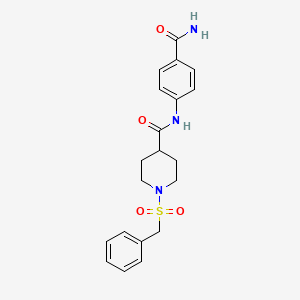![molecular formula C21H18FN3O2 B11345521 N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11345521.png)
N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a complex organic compound that features a combination of indene, fluorophenyl, and pyridazinone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the indene and pyridazinone intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation or other substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,3-DIHYDRO-1H-INDEN-5-YL)-2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE oxides, while reduction could produce the corresponding alcohol derivatives.
Aplicaciones Científicas De Investigación
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-DIHYDRO-1H-INDEN-5-YL)-2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE
- N-(2,3-DIHYDRO-1H-INDEN-5-YL)-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE
Uniqueness
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C21H18FN3O2 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C21H18FN3O2/c22-17-7-4-15(5-8-17)19-10-11-21(27)25(24-19)13-20(26)23-18-9-6-14-2-1-3-16(14)12-18/h4-12H,1-3,13H2,(H,23,26) |
Clave InChI |
FZEMBDANURPZKC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11345440.png)
methanone](/img/structure/B11345442.png)

![4-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11345451.png)
![ethyl [5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetate](/img/structure/B11345455.png)
![Ethyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11345470.png)


![Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]-](/img/structure/B11345482.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B11345485.png)
![{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11345490.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propan-1-one](/img/structure/B11345504.png)
![2-[1-(3-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B11345507.png)
![methyl (2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B11345514.png)
